molecular formula C12H11N3O2 B3145623 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide CAS No. 57771-94-5

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

Cat. No.: B3145623
CAS No.: 57771-94-5
M. Wt: 229.23 g/mol
InChI Key: LSQUSHGNFAJCBJ-UHFFFAOYSA-N
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Description

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide is a chemical compound known for its potential antibacterial properties. It belongs to the class of pyrroloquinolines, which have been studied for their biological activities, particularly in the treatment of systemic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide typically involves the preparation of substituted pyrroloquinolines. One common method includes the use of Gassman’s indole synthesis to prepare intermediates such as 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole. This intermediate is then subjected to further reactions to yield the desired pyrroloquinoline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide involves its interaction with bacterial enzymes and cellular structures. It is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide stands out due to its specific structural features and the presence of the carbohydrazide group, which may contribute to its unique antibacterial activity and potential for further chemical modifications .

Properties

IUPAC Name

9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-14-12(17)9-6-15-5-4-7-2-1-3-8(10(7)15)11(9)16/h1-3,6H,4-5,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQUSHGNFAJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 2
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 3
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 5
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 6
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

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